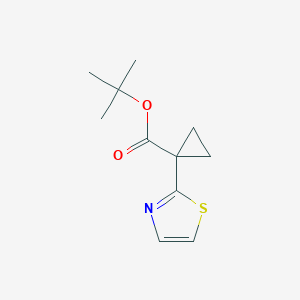
tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate
Descripción general
Descripción
tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a tert-butyl ester group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a thiazole derivative with a cyclopropane carboxylic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleoph
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-10(2,3)14-9(13)11(4-5-11)8-12-6-7-15-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
GZOZDROUAXWPTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC1)C2=NC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














